
2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Environmental Analysis and Endocrine Disruption
- Endocrine Disruptor Detection : Research by Mol, Sunarto, and Steijger (2000) delved into gas chromatographic determination of hydroxyl-group containing endocrine disruptors, including compounds related to 4-tert-butylbenzoic acid and 4-tert-butylphenol. They utilized derivatization methods, including N-methyl-N-(tert.-butyldimethyltrifluoroacetamide), for sensitive detection in environmental samples like surface water (Mol, Sunarto, & Steijger, 2000).
Synthesis and Structural Analysis
Hydrogen Bond Studies : Romero and Margarita (2008) synthesized and analyzed compounds related to 2-amino-4-tert-butylphenol, demonstrating intra- and intermolecular hydrogen bonds in solution. These findings are essential for understanding the molecular structure and interactions of similar compounds (Romero & Margarita, 2008).
Substituted Phenol Analysis : Heberer and Stan (1997) successfully derivatized over 50 substituted phenols, including tert-butyl derivatives, to study their gas chromatographic and mass spectrometric properties. This work is critical for the identification and analysis of similar chemical structures (Heberer & Stan, 1997).
Antioxidant Activities
- Studying Antioxidant Properties : Barclay, Edwards, and Vinqvist (1999) investigated the antioxidant activities of various phenols, including 2,6-di-tert-butylphenol. Understanding these properties is crucial for the development of compounds with potential therapeutic benefits (Barclay, Edwards, & Vinqvist, 1999).
Novel Synthesis Techniques
Synthesizing Novel Compounds : Albanese et al. (1997) explored the synthesis of tert-butyl 2-(trifluoroacetylamino) carboxylates, demonstrating the chemoselective hydrolysis to tert-butyl 2-amino carboxylates. This research contributes to the broader understanding of synthesizing derivatives of difluoroacetamides (Albanese et al., 1997).
Development of Polyimides : Chern, Twu, and Chen (2009) synthesized new polyimides containing di-tert-butyl side groups, demonstrating their high glass transition temperatures and excellent solubility. This research is crucial for the development of materials with high thermal stability (Chern, Twu, & Chen, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3,5-dichlorophenyl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F2NO2/c1-17(2,3)11-4-6-15(7-5-11)25-18(21,22)16(24)23-14-9-12(19)8-13(20)10-14/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPSPANLJDCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2748982.png)
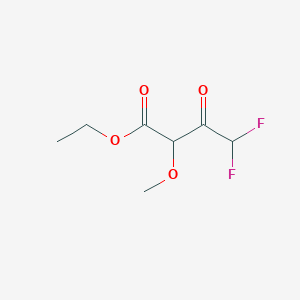


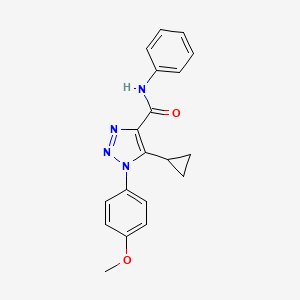
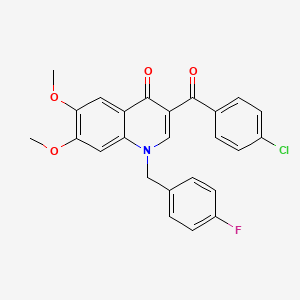
![(E)-4-(Dimethylamino)-N-[1-(5-phenyl-1H-imidazol-2-yl)cyclopentyl]but-2-enamide](/img/structure/B2748993.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2748997.png)
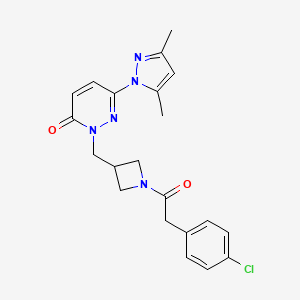


![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
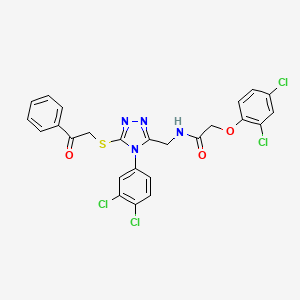
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
